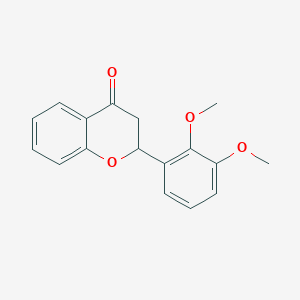

2',3'-Dimethoxyflavanone

Description

Contextualization of Flavanones in Natural Product Chemistry

Flavanones are a significant class of flavonoids, a large family of polyphenolic compounds that are widespread in the plant kingdom. slideshare.netnih.gov Flavonoids themselves are secondary metabolites derived from plants, with more than 6,000 different structures identified. mdpi.commdpi.com They are formed from aromatic amino acids like phenylalanine and tyrosine. acs.org The fundamental structure of flavonoids is the flavan (B184786) nucleus, which consists of a 15-carbon skeleton arranged in three rings (C6-C3-C6). acs.org

Within the flavonoid family, compounds are categorized into classes such as flavones, flavonols, isoflavones, flavanols, and flavanones, based on the oxidation level and substitution pattern of the central C ring. slideshare.netmdpi.commdpi.com Flavanones, also known as dihydroflavones, are characterized by the saturation of the C2-C3 double bond in the C-ring of the flavonoid backbone. nih.govmdpi.com This structural feature results in a stereogenic center at the C-2 position, meaning that naturally occurring flavanones are typically optically active. mdpi.com

Flavanones are major biosynthetic precursors for other flavonoids, including flavones and flavonols. mdpi.comrjpn.org They are commonly found in citrus fruits like oranges, lemons, and grapefruits, often as glycosides where a sugar molecule is attached. mdpi.commdpi.com Well-known examples of flavanones include naringenin (B18129) and hesperetin (B1673127). mdpi.commdpi.com Their presence in various dietary products and their wide range of reported biological activities have made them a subject of extensive research in natural product chemistry and medicinal chemistry. nih.govrjpn.org

Overview of the Chemical Class of Dimethoxyflavanones

Dimethoxyflavanones are a subclass of flavanones characterized by the presence of two methoxy (B1213986) (-OCH3) groups attached to their basic flavanone (B1672756) structure. The position of these methoxy groups on the A and B rings can vary, leading to a wide array of isomers, each with potentially distinct chemical and biological properties. foodb.cafoodb.canp-mrd.orgbiosynth.com For example, compounds like 6,4'-Dimethoxyflavanone and 3',4'-Dimethoxyflavanone have been studied as part of the broader investigation into flavonoid derivatives. rjpn.orgbiosynth.com

The methoxy groups influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect how it interacts with biological systems. nih.gov Methoxy flavonoids are found in nature, particularly in citrus plants, and have been the subject of synthetic chemistry efforts to create novel derivatives for research purposes. nih.govnih.gov The study of various dimethoxyflavanone isomers helps researchers understand structure-activity relationships within this chemical class.

Below is a table showcasing several dimethoxyflavanone derivatives that have been noted in research literature, highlighting the isomeric diversity within this class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2',3'-Dimethoxyflavanone | C₁₇H₁₆O₄ | 284.31 |

| 3',4'-Dimethoxyflavanone | C₁₇H₁₆O₄ | 284.31 |

| 6,3'-Dimethoxyflavanone | C₁₇H₁₆O₄ | 284.31 |

| 6,4'-Dimethoxyflavanone | C₁₇H₁₄O₄ | 282.31 |

| 4'-Hydroxy-5,7-dimethoxyflavanone | C₁₇H₁₆O₅ | 300.31 |

| 5,2'-Dihydroxy-7,4'-dimethoxyflavanone | C₁₇H₁₆O₆ | 332.30 |

| Data sourced from multiple research articles, including references biosynth.comjmb.or.kr. |

Significance and Research Trajectory of this compound

The specific isomer this compound has emerged as a compound of significant interest primarily within the field of oncology research. Its significance stems from targeted studies that have identified its potent activity against specific types of cancer cells. A key study highlighted this compound as the most potent of 42 different flavonoids tested for toxicity against MCF-7-SC breast cancer stem cells. nih.gov

The research trajectory for this compound has been focused on elucidating the molecular mechanisms behind its observed biological effects. Unlike many naturally occurring flavonoids that are investigated for broad antioxidant properties, the research on this compound is more specialized. Studies have moved from initial screening to detailed mechanistic investigations into the cellular pathways it modulates. nih.gov This focused approach aims to understand precisely how it induces cell death in cancer stem cells, which are believed to be a key factor in cancer recurrence and treatment resistance. nih.gov

Research Scope and Objectives for this compound Studies

The primary scope of research on this compound is its potential application in cancer therapy, with a specific focus on breast cancer stem cells (CSCs). nih.gov The main objectives of these studies are to understand the mechanisms through which this compound exerts its cytotoxic effects.

Key research findings and objectives include:

Induction of Apoptosis: A central objective has been to investigate how this compound induces programmed cell death (apoptosis). Research has shown that it triggers both intrinsic and extrinsic apoptotic pathways. This is evidenced by the stimulation of cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of key executioner enzymes like caspase-9, caspase-8, and caspase-3. nih.gov

Role of LC3 Conversion: Studies have observed that this compound causes a significant increase in the conversion of LC3, a protein marker typically associated with autophagy. nih.gov However, further investigation revealed that this did not lead to the formation of acidic vesicular organelles, a hallmark of autophagic flux. This suggests that LC3 may be involved in a non-autophagic cell death pathway. nih.gov

Ubiquitination of Caspase-8: A novel finding in the research on this compound is its ability to induce the ubiquitination of caspase-8. This modification leads to an interaction between caspase-8 and LC3, resulting in the aggregation and subsequent activation of caspase-8. nih.gov This unique mechanism provides a new perspective on how flavonoids can regulate apoptosis.

Structure

3D Structure

Propriétés

Numéro CAS |

97207-23-3 |

|---|---|

Formule moléculaire |

C17H16O4 |

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-9,16H,10H2,1-2H3 |

Clé InChI |

JQWFJSITMYCDOV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3O2 |

SMILES canonique |

COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3O2 |

Synonymes |

2',3'-dimethoxyflavanone |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 ,3 Dimethoxyflavanone

De Novo Synthesis Approaches

The de novo synthesis of 2',3'-dimethoxyflavanone fundamentally relies on the formation of a chalcone (B49325) intermediate followed by its cyclization to the flavanone (B1672756) core. This two-step process allows for the strategic introduction of the desired substitution pattern on the aromatic rings.

Precursor Selection and Chemical Pathways

The primary chemical pathway for the synthesis of this compound involves the Claisen-Schmidt condensation to form a substituted chalcone, which then undergoes an intramolecular cyclization. The selection of appropriate precursors is critical for the successful synthesis of the target molecule.

The key precursors for the synthesis of the intermediate, 2'-hydroxy-2,3-dimethoxychalcone, are:

An acetophenone (B1666503) derivative: 2'-Hydroxyacetophenone provides the A-ring and the carbonyl group of the resulting chalcone.

A benzaldehyde (B42025) derivative: 2,3-Dimethoxybenzaldehyde (B126229) serves as the source of the B-ring and the α,β-unsaturated system.

Claisen-Schmidt Condensation: 2'-Hydroxyacetophenone is reacted with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst to yield 2'-hydroxy-2,3-dimethoxychalcone.

Intramolecular Cyclization: The resulting chalcone undergoes an acid- or base-catalyzed intramolecular Michael addition, where the hydroxyl group on the A-ring attacks the α,β-unsaturated ketone system to form the heterocyclic C-ring of the flavanone.

Table 1: Precursors for the Synthesis of this compound

| Precursor Type | Chemical Name | Role in Synthesis |

| Acetophenone Derivative | 2'-Hydroxyacetophenone | Provides the A-ring and carbonyl group |

| Benzaldehyde Derivative | 2,3-Dimethoxybenzaldehyde | Provides the B-ring with the desired methoxy (B1213986) substitution |

Chalcone Cyclization and Flavanone Formation Reactions

The cyclization of the 2'-hydroxychalcone (B22705) intermediate is a pivotal step in the formation of the flavanone ring system. This reaction can be promoted under various conditions, with acid catalysis being a common and effective method. smolecule.com

The mechanism of acid-catalyzed cyclization involves the protonation of the carbonyl oxygen of the chalcone, which enhances the electrophilicity of the β-carbon. The proximate 2'-hydroxyl group then acts as a nucleophile, attacking the β-carbon in an intramolecular 1,4-conjugate addition (oxa-Michael reaction). Subsequent tautomerization leads to the formation of the stable flavanone ring. smolecule.com

Alternatively, base-catalyzed cyclization can also be employed. In this case, the 2'-hydroxyl group is deprotonated to form a phenoxide ion, which is a more potent nucleophile for the attack on the α,β-unsaturated system.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for promoting the cyclization of 2'-hydroxychalcones. smolecule.com This technique can significantly reduce reaction times and, in some cases, improve yields. smolecule.com For instance, microwave irradiation of substituted 2'-hydroxychalcones in the presence of acetic acid has been shown to be an effective method for flavanone synthesis. smolecule.com

Optimization of Synthetic Yields and Selectivity

The optimization of synthetic yields and selectivity in the preparation of this compound is a crucial aspect of its chemical synthesis. Several factors can be manipulated to enhance the efficiency of the reaction.

For the Claisen-Schmidt Condensation:

Catalyst: The choice of base catalyst (e.g., NaOH, KOH) and its concentration can influence the reaction rate and yield.

Solvent: The use of an appropriate solvent, such as ethanol, can facilitate the dissolution of reactants and promote the reaction.

Temperature: While often performed at room temperature, adjusting the temperature can impact the reaction kinetics.

For the Chalcone Cyclization:

Catalyst: The selection of an appropriate acid or base catalyst is critical. For instance, L-proline has been reported as an efficient organocatalyst for the cyclization of o-hydroxychalcones to flavanones in acetic acid. rjpn.org

Reaction Conditions: Microwave-assisted synthesis has demonstrated the potential for significant improvements in both reaction time and yield compared to conventional heating methods. smolecule.com For example, a study on a similar flavanone synthesis showed a yield of 82% after 30 minutes of microwave irradiation, compared to 75% after 4 days of conventional heating. smolecule.com

Purification: The final yield and purity of this compound are also dependent on the purification techniques employed, such as recrystallization and column chromatography. smolecule.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization (Illustrative Example)

| Method | Reaction Time | Yield |

| Conventional Heating | 4 days | 75% |

| Microwave Irradiation | 30 minutes | 82% |

Data based on a representative flavanone synthesis and may vary for this compound. smolecule.com

Chemical Derivatization for Analog Development

The flavanone skeleton of this compound provides a versatile platform for chemical derivatization to generate a library of analogs with potentially modified biological activities. These modifications can be targeted at various positions on the flavanone core.

Structural Modification Strategies on the Flavanone Skeleton

Structural modifications can be strategically introduced to explore the structure-activity relationships of this compound. Key strategies include:

Alkylation and Dealkylation: The methoxy groups can be selectively cleaved to yield hydroxylated derivatives, or further alkylation could be performed on any available hydroxyl groups. researchgate.net The introduction or removal of these groups can significantly impact the compound's polarity and hydrogen-bonding capabilities.

Acylation: Hydroxylated analogs of this compound could be acylated to introduce ester functionalities. This can alter the lipophilicity and metabolic stability of the parent compound.

Introduction of Nitrogen-Containing Moieties: The incorporation of nitrogen atoms, for instance, through the formation of Mannich bases, can introduce basic centers and expand the potential for ionic interactions with biological targets.

Synthesis of Alkylated, Acylated, and Mannich Base Derivatives

While specific examples for the derivatization of this compound are not extensively reported, general methodologies for the synthesis of these derivatives from other flavonoids can be applied.

Alkylated Derivatives: The synthesis of alkylated derivatives would typically involve the reaction of a hydroxylated precursor of this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate. mdpi.com

Acylated Derivatives: Acylation can be achieved by reacting a hydroxylated analog with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine. sysrevpharm.org

Mannich Base Derivatives: The Mannich reaction is a one-pot, three-component reaction that can be used to introduce aminomethyl groups onto the flavanone scaffold. nrfhh.com This typically involves the reaction of the flavanone with formaldehyde (B43269) and a primary or secondary amine. nrfhh.com For flavanones, the reaction can occur at the C-3 or C-8 positions. researchgate.net The synthesis of Mannich base derivatives of flavanones has been successfully carried out using various amines, leading to a diverse range of structures. nrfhh.comresearchgate.net

Table 3: Common Derivatization Reactions for Flavanones

| Derivative Type | General Reactants | Potential Modification Site |

| Alkylated | Hydroxylated flavanone, Alkyl halide, Base | Hydroxyl groups |

| Acylated | Hydroxylated flavanone, Acyl chloride/anhydride, Base | Hydroxyl groups |

| Mannich Base | Flavanone, Formaldehyde, Amine | C-3, C-8 positions |

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of flavanones is of significant interest due to the stereospecific nature of their biological activities. While research specifically detailing the stereoselective synthesis of this compound is limited, the methodologies applied to its analogs and the broader flavonoid class provide a clear framework for achieving enantiomerically pure forms. These approaches primarily focus on the asymmetric construction of the chiral center at the C2 position of the flavanone core. nih.gov

General strategies for the asymmetric synthesis of flavanones fall into several categories: the reduction of a flavone (B191248), resolution of a racemic flavanone, and intramolecular conjugate additions. nih.gov Early efforts often relied on enzymatic resolutions, while contemporary methods increasingly focus on catalytic intra- and intermolecular reactions. nih.gov

Organocatalysis has emerged as a powerful tool. For instance, primary amino acids have been shown to be effective enantioselective catalysts for the direct asymmetric Mannich reaction between 2-amino acetophenones and aldehydes to produce chiral azaflavanones, analogs of flavanones. researchgate.net Similarly, bifunctional thioureas and quinidine-derived catalysts have been successfully employed in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, demonstrating excellent yields and high enantioselectivities. nih.gov These organocatalytic methods, often proceeding under mild, metal-free conditions, represent a promising avenue for the synthesis of chiral this compound analogs. researchgate.net

Metal-catalyzed reactions also play a crucial role. A concise and highly enantioselective synthesis of the natural flavan (B184786) (2S)-7,3′-dihydroxy-4′-methoxyflavan, an analog of this compound, has been achieved through a domino asymmetric transfer hydrogenation/deoxygenation cascade with kinetic resolution. researchgate.net This method converts a racemic flavanone into a nearly enantiopure flavan in a single step. researchgate.net Ruthenium-catalyzed asymmetric hydrogenation of flavonoids is another established method to produce chiral flavanones. sioc-journal.cn

Another approach involves the stereoselective hydroxylation of flavanone enolates. By employing commercially available enantiopure oxaziridines, the α-position of flavanones can be hydroxylated to yield α-hydroxylated products with good to exceptional stereoselectivity. researchgate.net This strategy could be adapted to produce chiral 3-hydroxy-2',3'-dimethoxyflavanone analogs.

The table below summarizes key stereoselective methods applicable to flavanone analogs.

| Method | Catalyst/Reagent | Key Transformation | Potential Product Analog | Reference |

| Asymmetric Mannich Reaction | Primary Amino Acids | Asymmetric cyclization | Chiral Azaflavanone Analogs | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ruthenium Complex | Domino hydrogenation/deoxygenation | (2S)-Flavan Analogs | researchgate.net |

| Asymmetric 1,4-Addition | Rhodium/Chiral Bis-sulfoxide | Conjugate addition of arylborates | Chiral Flavanones | nih.gov |

| Stereoselective Hydroxylation | Enantiopure Oxaziridines | α-hydroxylation of enolates | Chiral 3-Hydroxyflavanone Analogs | researchgate.net |

Novel Synthetic Techniques and Sustainable Chemistry Considerations

Recent advancements in the synthesis of this compound and related flavonoids have been driven by the principles of green chemistry, focusing on improving efficiency, reducing waste, and utilizing environmentally benign conditions. smolecule.com

Microwave-Assisted Synthesis has proven to be a transformative technique. The application of microwave irradiation to the cyclization of 2'-hydroxychalcone precursors significantly accelerates the reaction, reducing synthesis times from days to mere minutes while often improving product yields. smolecule.comsemanticscholar.org For example, the microwave-assisted cyclization of a 2'-hydroxychalcone using acetic acid as a catalyst yielded 82% of the flavanone product in just 30 minutes, compared to a 75% yield after four days with conventional heating. smolecule.com This method has been applied to the synthesis of various flavones and flavanones, including 3',4'-dimethoxyflavone (B191118), a close isomer of the target compound. smolecule.comnih.gov

| Synthesis Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 4 days | 30 minutes | smolecule.com |

| Yield | 75% | 82% | smolecule.com |

Green Chemistry and Biocatalysis offer sustainable alternatives to traditional synthetic methods. smolecule.com Solvent-free synthesis is a primary green chemistry approach for preparing flavanones. smolecule.com Enzymatic synthesis using biocatalysts like lipases allows for selective modifications under mild, environmentally friendly conditions. smolecule.com

Furthermore, biotransformation using microorganisms presents a novel route for derivatization. Entomopathogenic filamentous fungi, such as strains of Beauveria bassiana, have been used to transform methoxyflavones. nih.gov These microbial systems possess enzymatic machinery capable of reactions like demethylation and hydroxylation, leading to novel flavonoid derivatives that are difficult to obtain through conventional chemical synthesis. nih.govsemanticscholar.org While not yet specifically reported for this compound, this approach holds significant potential for creating a diverse range of its analogs. nih.gov

Organocatalysis , as mentioned in the stereoselective context, also aligns with green chemistry principles by avoiding the use of heavy metals. The use of simple amino acids or catalysts like ethylenediamine (B42938) diacetate (EDDA) for the one-pot synthesis of flavanone derivatives from simple precursors represents an efficient and environmentally conscious strategy. researchgate.netresearchgate.net

Finally, milder reaction conditions, such as iodine-mediated cyclization in dimethyl sulfoxide (B87167) (DMSO), provide an alternative to harsh acidic or basic reagents traditionally used for the cyclization of chalcones to flavanones.

Biosynthesis and Natural Occurrence of 2 ,3 Dimethoxyflavanone

Natural Sources and Isolation Contexts

2',3'-Dimethoxyflavanone is a naturally occurring flavonoid. smolecule.com Its presence has been identified in various plant species. Notably, it has been found in Quercus incana (Himalayan oak) and Alnus japonica (Japanese alder). smolecule.com The isolation of this compound from plant sources typically involves extraction and chromatographic techniques to separate it from the complex mixture of other phytochemicals. smolecule.com While the broader class of flavonoids is widespread, the specific substitution pattern of this compound suggests a more limited distribution in the plant kingdom, tied to the presence of specific enzymatic machinery.

| Plant Species | Common Name | Family |

|---|---|---|

| Quercus incana | Himalayan Oak / Grey Oak | Fagaceae |

| Alnus japonica | Japanese Alder | Betulaceae |

Enzymatic Pathways in Flavanone (B1672756) Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and is completed by specific modification enzymes that add the characteristic methoxy (B1213986) groups.

The formation of the core flavanone structure is a foundational process in the biosynthesis of all flavonoids. This pathway originates from the phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. jst.go.jp

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone (B49325) Synthase (CHS) . nih.govnih.gov CHS performs a sequential condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA. This reaction forms a polyketide intermediate that cyclizes to produce a chalcone, specifically naringenin (B18129) chalcone, which possesses the characteristic C6-C3-C6 backbone of flavonoids. jst.go.jp

The subsequent and crucial step is the stereospecific intramolecular cyclization of the chalcone into a (2S)-flavanone. researchgate.netnih.gov This reaction is catalyzed by the enzyme Chalcone Isomerase (CHI) . nih.govnih.gov While this isomerization can occur spontaneously, the enzymatic catalysis by CHI increases the reaction rate by a factor of up to 107 and ensures the production of the biologically active (2S)-enantiomer, which serves as the precursor for further flavonoid modifications. nih.govnih.gov The resulting product, naringenin, is the parent flavanone from which a myriad of other flavonoids are derived.

The defining structural feature of this compound is the presence of two methoxy groups on the B-ring. This modification is achieved through the action of a specific class of enzymes known as O-methyltransferases (OMTs) . mdpi.com These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. mdpi.comnih.gov This O-methylation is a common modification that can increase the stability and lipophilicity of flavonoids, often enhancing their biological activity. mdpi.com

The formation of this compound necessitates a precursor molecule, presumably 2',3'-dihydroxyflavanone, which would undergo two distinct and highly specific methylation events. The enzymes responsible, Flavonoid O-Methyltransferases (FOMTs), must exhibit strict regioselectivity to target the hydroxyl groups at the C-2' and C-3' positions. Plant OMTs are typically categorized into two classes, with most FOMTs belonging to the caffeic acid O-methyltransferase (COMT) class. nih.gov The existence of enzymes capable of such specific modifications is the key determinant for the synthesis of this particular compound in an organism.

The enzymes responsible for the early steps of flavanone biosynthesis, CHS and CHI, have been extensively studied and characterized from numerous plant species. nih.govmdpi.com However, the specific OMTs required for the synthesis of this compound are less commonly documented. The characterization of OMTs from various sources reveals a high degree of substrate and position specificity, which underscores the complexity of flavonoid biosynthesis.

For instance, an OMT cloned from rice, ROMT-9, showed strict specificity for the 3'-hydroxyl group of flavonoids like quercetin (B1663063) and luteolin (B72000). nih.gov An OMT from Citrus reticulata, named CrOMT2, was found to be a multifunctional enzyme capable of methylating the 3'-, 5'-, and 7-hydroxyl positions of various flavonoids. nih.gov

Of particular relevance is the characterization of an O-methyltransferase from the bacterium Streptomyces avermitilis, designated SaOMT5 . This enzyme was shown to catalyze the O-methylation of several flavonoids, including 2',3'-dihydroxyflavone . researchgate.net Although the substrate in this study was a flavone (B191248), the ability of SaOMT5 to methylate the ortho-dihydroxy groups at the 2' and 3' positions demonstrates a catalytic capability that is directly analogous to what would be required to synthesize this compound from its dihydroxy precursor. This finding highlights that the enzymatic machinery for such a specific dimethoxylation pattern exists in nature.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the first committed step; condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.gov |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone to (2S)-flavanone (e.g., naringenin). nih.govnih.gov |

| Flavonoid O-Methyltransferase | FOMT | Catalyzes the transfer of a methyl group from SAM to a specific hydroxyl group on the flavonoid skeleton. mdpi.comnih.gov |

Role of Flavonoid O-Methyltransferases in Dimethoxylation

Microbial Transformation and Biocatalytic Approaches for Flavonoids

The production of rare or complex flavonoids like this compound is often limited by low yields from natural sources. Consequently, microbial transformation and biocatalytic methods have emerged as powerful alternative strategies. dntb.gov.ua These approaches utilize microorganisms or isolated enzymes to perform specific chemical modifications on flavonoid scaffolds. doaj.org

Engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, have become effective platforms for flavonoid production. nih.govmdpi.comresearchgate.net One successful strategy involves constructing an artificial biosynthetic pathway in a microbe. For example, recombinant E. coli expressing a 4-coumarate:coenzyme A ligase (4CL) and a chalcone synthase (CHS) has been used to produce O-methylated flavanones like homoeriodictyol (B191827) directly from methylated phenylpropanoic acid precursors fed into the culture. researchgate.net This demonstrates the feasibility of producing methoxyflavanones in a microbial host.

Biological Activities and Preclinical Investigations of 2 ,3 Dimethoxyflavanone

Antineoplastic and Antiproliferative Activities

In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines

2',3'-Dimethoxyflavanone (2',3'-DMF) has demonstrated significant cytotoxic and antiproliferative effects in cancer cell line studies, particularly against breast cancer stem cells (CSCs). Research has identified it as a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

In a comparative study of 42 different flavonoids, 2',3'-DMF exhibited the most potent toxicity against the MCF-7-SC breast cancer stem cell line. nih.gov The compound was found to trigger both the intrinsic and extrinsic pathways of apoptosis. This was evidenced by the stimulation of Poly (ADP-ribose) polymerase (PARP) cleavage and the activation of key executioner enzymes, caspase-9, caspase-8, and caspase-3. nih.gov

A notable finding was the compound's ability to induce a significant conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3), a well-established marker for autophagy. nih.gov However, further investigation revealed that this did not lead to the formation of acidic vesicular organelles, which are characteristic of autophagic flux. nih.gov This suggests that LC3 may be involved in a non-autophagic cell death mechanism in this context. nih.gov The mechanism was further elucidated, revealing that 2',3'-DMF induces the ubiquitination of caspase-8, leading to its interaction with LC3, subsequent aggregation, and self-activation. nih.gov This unique mechanism highlights a novel pathway for the anticancer activity of 2',3'-DMF in breast cancer stem cells. nih.gov

Preclinical Evaluation in Murine Cancer Models

Based on the available scientific literature, preclinical evaluations of this compound in murine cancer models have not been reported. While studies on other methoxylated flavones have shown activity in mouse models, specific in vivo data for this particular compound is not present in the reviewed sources. nih.govnih.gov

Neuroprotective Effects

While the broader class of methoxyflavones is under investigation for neuroprotective properties, specific data focusing solely on this compound is limited.

Cellular Neuroprotection against Induced Toxicity

Studies investigating the direct cellular neuroprotective effects of this compound against induced toxicity were not found in the reviewed literature. However, research on neural stem cells (NSCs) has shown that 2',3'-dimethoxyflavone (B3050378), unlike some other flavone (B191248) derivatives, could not promote astrocytic differentiation. nih.gov This suggests that specific structural features, which are absent or different in 2',3'-dimethoxyflavone, are necessary for certain neurogenic activities. nih.gov For instance, its isomer, 3',4'-dimethoxyflavone (B191118), has been shown to protect neuronal cells from toxicity induced by agents like NMDA and MNNG. nih.govresearchgate.net

Modulation of Neurodegenerative Pathways

Specific investigations into the modulation of neurodegenerative pathways by this compound are not detailed in the current body of scientific literature. Studies on structurally related isomers provide some context for how methoxyflavones might interact with these pathways. For example, 3',4'-dimethoxyflavone has been identified as an inhibitor of parthanatos, a specific cell death pathway linked to neurodegeneration, by reducing the activity of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Another study noted that 2',3'-dimethoxyflavone did not induce astrocytogenesis, a process that can be relevant in the context of neurodegenerative diseases, further highlighting how subtle structural changes in flavones can lead to different biological effects on neural cells. nih.gov

Anti-inflammatory Potential

This compound has been identified as a compound with potential anti-inflammatory effects. It is a polymethoxyflavonoid (PMF) that has been identified in natural sources like Brazilian orange essential oil. nih.gov PMFs as a class are recognized for their biological activities, including contributing to the control of intracellular redox imbalance associated with inflammation processes. nih.gov While general statements suggest it is a candidate for treating diseases with an inflammatory component, specific mechanistic studies detailing its effects on key inflammatory mediators such as nitric oxide (NO) or pro-inflammatory cytokines for this compound are not extensively available in the reviewed literature. koreascience.kr

Inhibition of Inflammatory Mediators in Cellular Models

Polymethoxyflavonoids (PMFs), a class of compounds that includes this compound, have demonstrated the ability to inhibit crucial inflammatory mediators in cellular models. One of the key targets is the production of prostaglandins, which are well-established mediators of the inflammatory process. The inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin (B15479496) biosynthesis, is a primary mechanism of action for many anti-inflammatory compounds. nih.gov

Another critical inflammatory mediator regulated by flavonoids is nitric oxide (NO). nih.gov Under inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is significantly increased, leading to a surge in NO production. This overproduction of NO is a hallmark of various inflammatory disorders. Research has shown that a number of PMFs can effectively reduce the levels of NO, often through the suppression of iNOS expression. nih.gov The activation of iNOS expression is frequently driven by the transcription factor nuclear factor-kappa B (NF-κB). Several PMFs have been found to inhibit the translocation of NF-κB to the nucleus, thereby preventing the activation of iNOS and subsequent NO production. nih.gov

Modulation of Pro-inflammatory Cytokine Production

The inflammatory response is orchestrated by a complex network of signaling molecules, among which pro-inflammatory cytokines play a central role. Compounds that can modulate the production of these cytokines are of significant interest for the development of anti-inflammatory therapies. While specific data on this compound's effect on all pro-inflammatory cytokines is not extensively detailed in the available literature, studies on structurally related dimethoxyflavones provide valuable insights. For instance, 5,2'-Dimethoxyflavone has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in vitro. This inhibition is often mediated through the modulation of key signaling pathways like NF-κB. Similarly, 3',4'-Dimethoxyflavone is suggested to reduce the expression of pro-inflammatory cytokines by inhibiting the Aryl Hydrocarbon Receptor (AhR) pathway.

Some flavonoids have also been investigated for their ability to inhibit the NLRP3 inflammasome, a protein complex that, when activated, leads to the production of potent pro-inflammatory cytokines IL-1β and IL-18. biomolther.org By blocking the activation of the NLRP3 inflammasome, certain flavonoids can significantly reduce the release of these key cytokines, thereby dampening the inflammatory cascade. biomolther.org

Antioxidant Properties

Mechanisms of Free Radical Scavenging

Flavonoids are widely recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.gov Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules that can inflict damage on cellular components, including proteins, lipids, and DNA, leading to a state of oxidative stress. intec.edu.do Flavonoids can directly neutralize these damaging free radicals, thereby preventing cellular injury. intec.edu.do

The primary mechanisms by which flavonoids exert their free radical scavenging activity include:

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid donates a hydrogen atom to the free radical, thus neutralizing it. This is considered a predominant mechanism in the gas phase. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This process involves the flavonoid first donating an electron to the free radical, followed by the transfer of a proton. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): In a solvent environment, the SPLET mechanism is often favored. It involves the initial loss of a proton from the flavonoid, followed by an electron transfer to the free radical. mdpi.com

The number and position of hydroxyl groups on the flavonoid structure are critical determinants of their radical scavenging capacity. mdpi.com Additionally, some flavonoids possess metal-chelating properties. Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By chelating these metal ions, flavonoids can prevent them from participating in this radical-generating reaction. intec.edu.do

Cellular Antioxidant Defense Modulation

Beyond direct free radical scavenging, flavonoids can also exert their antioxidant effects indirectly by modulating the body's own cellular antioxidant defense systems. intec.edu.do This involves influencing the gene expression of various antioxidant enzymes. intec.edu.do

A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. intec.edu.do Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. However, in the presence of oxidative stress or certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression. intec.edu.do These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize ROS and reduce oxidative stress. intec.edu.do

Other Emerging Biological Activities

Antiangiogenic Effects in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. spandidos-publications.comnih.gov The vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, play a central role in initiating and promoting angiogenesis. spandidos-publications.comnih.gov Therefore, agents that can inhibit the VEGF/VEGFR2 signaling pathway are considered promising for cancer therapy.

While direct studies on the antiangiogenic effects of this compound are limited, research on the structurally related compound tricin (B192558) (4',5,7-trihydroxy-3',5'-dimethoxyflavone) provides valuable insights into the potential antiangiogenic activity of dimethoxyflavones. Tricin has been shown to effectively suppress the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF. spandidos-publications.comnih.gov

The proposed mechanisms for the antiangiogenic action of tricin include:

Downregulation of VEGFR2 signaling: Tricin can reduce the generation of reactive oxygen species (ROS) in endothelial cells, which in turn downregulates VEGFR2 signal transduction. spandidos-publications.comnih.gov

Inhibition of VEGF expression: In tumor cells, tricin has been found to inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that upregulates the expression of VEGF. spandidos-publications.comnih.gov

These findings suggest that compounds with a dimethoxyflavone scaffold may possess antiangiogenic properties by targeting both endothelial and tumor cells.

Table of Research Findings on the Biological Activities of Related Dimethoxyflavones

| Compound | Biological Activity | Model System | Key Findings | Reference |

| Polymethoxyflavonoids (General) | Inhibition of Inflammatory Mediators | Cellular Models | Reduction of prostaglandin and nitric oxide production. | nih.gov |

| 5,2'-Dimethoxyflavone | Modulation of Pro-inflammatory Cytokines | In vitro | Inhibition of TNF-α and IL-6 production. | |

| 3',4'-Dimethoxyflavone | Modulation of Pro-inflammatory Cytokines | Cellular Models | Reduces pro-inflammatory cytokine expression via AhR pathway inhibition. | |

| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Antiangiogenic Effects | HUVECs and Chick Embryo Chorioallantoic Membrane | Suppressed VEGF-induced proliferation, invasion, and tube formation; inhibited angiogenesis in vivo. | spandidos-publications.comnih.gov |

Antimicrobial and Antifungal Efficacy

An extensive review of scientific literature reveals a lack of specific studies investigating the antimicrobial and antifungal efficacy of this compound. While the broader class of flavonoids is known to possess antimicrobial properties, and various other methoxylated flavanones have been evaluated, no dedicated research detailing the activity of this compound against specific bacterial or fungal strains was identified. biosynth.comnih.govjapsonline.com

For context, research on other related flavonoids has shown activity. For instance, compounds like 5,7-dimethoxyflavanone-4'-O-β-D-glucopyranoside have been screened for antimicrobial properties. scispace.com Similarly, studies on plant extracts containing different flavanones have demonstrated antimicrobial effects, but these findings are not specific to this compound. nih.govjapsonline.com A review of compounds from the Citrus genus identifies 2',3'-Dimethoxyflavone (a related flavone, not flavanone) but does not provide data on its antimicrobial action. nih.gov

Therefore, there is no specific data available to create a table or provide detailed research findings on the antimicrobial and antifungal profile of this compound itself.

Mechanisms of Action at the Molecular and Cellular Level for 2 ,3 Dimethoxyflavanone

Cell Cycle Modulation and Apoptosis Induction

2',3'-Dimethoxyflavanone has demonstrated a potent capacity to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is a crucial mechanism for removing damaged or unwanted cells and is often dysregulated in cancer. The compound's ability to trigger this process is multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways.

Studies have shown that this compound initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov The activation of the intrinsic pathway is often characterized by changes in the mitochondrial membrane and the release of pro-apoptotic factors. The extrinsic pathway, on the other hand, is initiated by the binding of extracellular death ligands to transmembrane receptors. Evidence indicates that 2',3'-DMF can stimulate both of these cascades, leading to a coordinated induction of apoptosis. nih.gov In studies on breast cancer stem cells, 2',3'-DMF was observed to trigger both intrinsic and extrinsic apoptosis. nih.gov

A central feature of apoptosis is the activation of a family of proteases known as caspases. Research has confirmed that this compound treatment leads to the activation of key caspases, including caspase-3, caspase-8, and caspase-9. nih.gov Caspase-9 is a primary initiator caspase in the intrinsic pathway, while caspase-8 is the main initiator of the extrinsic pathway. nih.gov Both of these converge to activate the executioner caspase, caspase-3. nih.gov

The activation of these caspases leads to the cleavage of various cellular substrates, a hallmark of apoptosis. One of the most critical substrates is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. promegaconnections.com Cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis. promegaconnections.comresearchgate.net Studies have demonstrated that treatment with this compound results in the cleavage of PARP, confirming the induction of apoptosis. nih.gov

A particularly novel aspect of this compound's mechanism is its involvement with ubiquitination processes, specifically concerning caspase-8 and the microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, which can alter its function or target it for degradation.

In the context of 2',3'-DMF-induced apoptosis, it has been found that the compound induces the ubiquitination of caspase-8. nih.gov This ubiquitination facilitates an interaction between caspase-8 and LC3, leading to the aggregation and subsequent activation of caspase-8. nih.gov This is a unique mechanism, as LC3 is more commonly associated with autophagy. However, in this case, it appears to play a non-autophagic role in promoting apoptosis. nih.govresearchgate.net This is supported by the finding that while 2',3'-DMF treatment increases the conversion of LC3-I to LC3-II (a marker of autophagy), it does not lead to the formation of acidic vesicular organelles, which are characteristic of autophagic flux. nih.gov Furthermore, inhibiting LC3 lipidation was shown to reduce the activation of caspase-8, solidifying the link between these processes in the apoptotic response to 2',3'-DMF. nih.gov

In addition to inducing apoptosis, flavonoids can also exert their effects by halting the cell cycle at specific checkpoints. This prevents the proliferation of cells. While specific data on the cell cycle arrest phases induced by this compound is not extensively detailed in the provided search results, related dimethoxyflavone compounds have been shown to induce cell cycle arrest. For instance, 3'-hydroxy-3,4'-dimethoxyflavone induces G2/M phase arrest in human leukemia and melanoma cells. nih.govresearchgate.net Other flavones have been reported to cause arrest in the G1 and G2/M phases. mdpi.com This suggests that the broader class of dimethoxyflavones has the potential to modulate the cell cycle, although the specific phase of arrest can vary depending on the compound and the cell type.

Involvement of Ubiquitination Mechanisms (e.g., Caspase-8, LC3)

Regulation of Signal Transduction Pathways

The cellular effects of this compound are underpinned by its ability to modulate key signal transduction pathways that govern cell survival, proliferation, and death. A primary mechanism in this regulation is the inhibition of various protein kinases.

While direct inhibitory data for this compound on a wide range of kinases is still an area of active research, the broader family of flavonoids is known to interact with and inhibit various kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. nih.gov Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest. nih.gov Some flavonoids have been shown to inhibit CDK activity, which is a potential mechanism for their anti-proliferative effects. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways, including ERK, p38, and JNK, are critical in transmitting signals from the cell surface to the nucleus to regulate processes like proliferation, differentiation, and apoptosis. nih.gov Some flavonoids have been shown to modulate MAPK signaling. For example, the CDK inhibitor CYC202, while not a flavonoid, was shown to strongly increase the activity of p38 MAP kinase and inhibit ERK1/2 at higher concentrations. nih.gov The modulation of these pathways can have profound effects on cell fate.

The table below summarizes the observed molecular and cellular effects of this compound based on available research.

| Mechanism | Specific Target/Process | Observed Effect of this compound | Reference |

| Apoptosis Induction | Intrinsic and Extrinsic Pathways | Triggered in breast cancer stem cells. | nih.gov |

| Caspase-9, -8, -3 Activation | Activated in breast cancer stem cells. | nih.gov | |

| PARP Cleavage | Stimulated in breast cancer stem cells. | nih.gov | |

| Ubiquitination | Caspase-8 | Induced, leading to its aggregation and activation. | nih.gov |

| LC3 Conversion | Increased, facilitating caspase-8 activation in a non-autophagic manner. | nih.govresearchgate.net |

Interaction with Cellular Receptors (e.g., Aryl Hydrocarbon Receptor)

While direct studies on this compound's interaction with the Aryl Hydrocarbon Receptor (AhR) are limited, extensive research on the closely related isomer, 3',4'-Dimethoxyflavone (B191118) (3',4'-DMF) , reveals a distinct antagonistic relationship with this receptor. nih.govoup.comresearchgate.net The AhR is a ligand-activated transcription factor that mediates cellular responses to various environmental compounds. nih.gov

Studies in human breast cancer cell lines (MCF-7 and T47D) have shown that 3',4'-DMF does not activate the AhR pathway on its own. nih.govoup.com Instead, it acts as a "pure" antagonist, effectively inhibiting the receptor's activation by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.com The mechanism of this antagonism involves blocking the key steps in the AhR signaling cascade. nih.govresearchgate.net Specifically, 3',4'-DMF inhibits the transformation of the cytosolic AhR to its nuclear binding form and blocks the subsequent formation of the nuclear AhR complex. nih.govresearchgate.net This prevention of nuclear translocation and complex formation ultimately inhibits the expression of AhR target genes, such as CYP1A1. oup.com

This antagonistic activity has been shown to reverse the inhibitory effects of AhR agonists on estrogen-induced transactivation in MCF-7 cells, further confirming its role as an AhR antagonist. nih.govoup.com

| Compound | Receptor | Mechanism of Interaction | Cell Model | Key Finding | Reference |

| 3',4'-Dimethoxyflavone | Aryl Hydrocarbon Receptor (AhR) | Competitive Antagonist | Human Breast Cancer Cells (MCF-7, T47D) | Inhibits TCDD-induced AhR transformation and formation of the nuclear AhR complex, blocking CYP1A1 expression. | nih.govoup.comresearchgate.net |

| 3',4'-Dimethoxyflavone | Aryl Hydrocarbon Receptor (AhR) | Antagonist | Isolated Rat Follicles | Attenuates the adverse effects of benzo[a]pyrene (B130552) (an AhR ligand) on follicle growth and steroidogenesis. | nih.gov |

Enzyme Inhibition Profiles

The interaction of this compound and its analogues with various enzymes is a key area of investigation into their biological effects.

Research on related flavonoids indicates an ability to modulate the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. Specifically, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) , a structurally similar flavonol, has been shown to suppress the invasive potential of glioblastoma cells by downregulating the activity of MMP-3. nih.gov

The mechanism of this suppression is indirect, resulting from the inhibition of the p38 and ERK signaling pathways, which are upstream regulators of MMP-3 expression. nih.gov By inhibiting these signaling proteins, HDMF effectively reduces the migratory and invasive capabilities of these cancer cells. nih.gov

| Compound | Enzyme Target | Mechanism of Inhibition | Cell Model | Key Finding | Reference |

| 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | Matrix Metalloproteinase-3 (MMP-3) | Indirect; via inhibition of p38 and ERK signaling pathways. | Glioblastoma Cells | Dose-dependently decreases migratory and invasive potentials. | nih.gov |

The flavanone (B1672756) and flavone (B191248) structures demonstrate multifaceted interactions with the PARP-1 enzyme, which is critical for DNA repair and programmed cell death pathways like parthanatos. nih.govnih.gov

The specific compound of interest, This compound , has been shown to trigger apoptosis in breast cancer stem cells, a process that involves the cleavage of PARP. nih.gov This cleavage is a downstream event following the activation of caspases and is an indicator of apoptosis, rather than a direct inhibition of the enzyme's catalytic activity. nih.gov

In contrast, direct enzymatic inhibition of PARP-1 has been demonstrated for the related isomer 3',4'-Dimethoxyflavone (3',4'-DMF) . ljmu.ac.ukljmu.ac.ukmedchemexpress.com In a cell-free PARP binding assay, 3',4'-DMF was found to directly inhibit the PARP-1 enzyme with a half-maximal inhibitory concentration (IC50) of 2.07 µM. ljmu.ac.ukljmu.ac.uk This direct inhibition is linked to its neuroprotective effects, as it reduces the synthesis and accumulation of the poly (ADP-ribose) polymer, thereby protecting neurons from parthanatos-induced cell death. nih.gov

| Compound | Enzyme Target | Mechanism of Interaction | System/Assay | Potency (IC₅₀) | Key Finding | Reference |

| This compound | PARP | Downstream Cleavage | Breast Cancer Stem Cells (MCF-7-SC) | N/A | Triggers apoptosis, stimulating the cleavage of PARP. | nih.gov |

| 3',4'-Dimethoxyflavone | PARP-1 | Direct Inhibition | Cell-Free PARP Binding Assay | 2.07 µM | Directly inhibits PARP-1 enzymatic activity. | ljmu.ac.ukljmu.ac.uk |

Flavonoids as a chemical class are widely investigated as potential inhibitors of urease, a nickel-containing enzyme produced by some bacteria that is linked to pathogenic processes. nih.govrsc.orgresearchgate.netmdpi.comnih.gov The proposed mechanism for some flavonoids involves the chelation of nickel ions within the enzyme's active site by hydroxyl groups on the flavonoid structure. nih.gov

While flavonoids like myricetin (B1677590) and luteolin (B72000) have shown significant urease inhibitory activity, and some dimethoxyflavones have been identified as potent inhibitors, specific data on the direct inhibition of urease by this compound is not extensively documented in the current scientific literature. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical for this activity, suggesting that structural variations lead to a wide range of inhibitory potentials. nih.govmdpi.com

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Perturbation of Cellular Structures and Processes

A significant mechanism of action for several methoxy-substituted flavonoids is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport.

While direct evidence for this compound is limited, studies on closely related flavonols have established this mechanism. 3'-Hydroxy-3,4'-dimethoxyflavone has been found to block tubulin polymerization, leading to a G2-M phase arrest in the cell cycle of human melanoma cells. nih.gov Similarly, 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone (THDF) induces M phase cell-cycle arrest in human leukemia cells by inhibiting tubulin polymerization. nih.govresearchgate.net This action disrupts the formation of the mitotic spindle, a critical step for cell division, and ultimately induces apoptosis. nih.govnih.gov

| Compound | Cellular Target/Process | Effect | Cell Model | Key Finding | Reference |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Tubulin Polymerization | Inhibition | Human Melanoma (SK-MEL-1) | Blocks tubulin polymerization, leading to G2-M cell cycle arrest and apoptosis. | nih.gov |

| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone (THDF) | Tubulin Polymerization | Inhibition | Human Leukemia (HL-60, U937) | Induces cell-cycle arrest in the M phase by inhibiting tubulin polymerization. | nih.govresearchgate.net |

Modulation of Autophagy-Related Processes

Recent scientific investigations have elucidated the role of this compound in modulating autophagy, a cellular process of degradation and recycling of its own components. In studies involving breast cancer stem cells, this compound was observed to induce a significant increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.netnih.gov This conversion is a hallmark of autophagy induction.

However, further investigation revealed that this compound does not stimulate a complete autophagic flux. nih.govpsu.ac.th The autophagic flux is the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. Evidence for the lack of complete autophagic flux includes the absence of acidic vesicular organelle (AVO) formation, which are characteristic of functional autolysosomes. researchgate.net Furthermore, co-treatment with chloroquine, a lysosomal inhibitor that blocks the degradation of autophagosomes and leads to the accumulation of LC3-II in cells with active autophagic flux, did not alter the level of LC3-II conversion induced by this compound. researchgate.netnih.gov This suggests that the LC3-II accumulation is not due to an increase in autophagosome formation and subsequent degradation, but rather an inhibition of a later stage in the autophagic pathway or a redirection of the function of lipidated LC3.

Interestingly, the induction of LC3 conversion by this compound appears to be linked to the induction of apoptosis, or programmed cell death. Research has shown that the accumulation of LC3-II facilitates the aggregation and activation of caspase-8, an initiator caspase of the extrinsic apoptotic pathway. nih.govresearchgate.net This is supported by the finding that inhibiting LC3 lipidation using 3-methyladenine (B1666300) (3-MA) led to a reduction in the activation of caspase-8. researchgate.netnih.gov Therefore, in the context of this compound's mechanism of action, the modulation of autophagy-related proteins serves to enhance apoptosis rather than functioning as a canonical autophagy-mediated cell survival or death pathway.

| Parameter | Observation in the Presence of this compound | Implication | Reference |

|---|---|---|---|

| LC3-I to LC3-II Conversion | Dramatic increase | Induction of autophagosome formation marker | nih.govresearchgate.netnih.gov |

| Autophagic Flux | Not induced | Incomplete autophagy process | nih.govpsu.ac.th |

| Acidic Vesicular Organelles (AVOs) | Not detected | Lack of functional autolysosomes | researchgate.net |

| Effect of Chloroquine Co-treatment | No change in LC3-II levels | LC3-II accumulation is not due to blocked degradation in a typical autophagic flux | researchgate.netnih.gov |

| Caspase-8 Activation | Enhanced | LC3 conversion mediates the activation of apoptosis | nih.govresearchgate.net |

| Effect of 3-Methyladenine (3-MA) Co-treatment | Reduced activation of caspase-8 | Confirms the role of LC3 lipidation in caspase-8 activation | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 2 ,3 Dimethoxyflavanone and Analogs

Role of Substituents on Rings A, B, and C in Modulating Efficacy

The efficacy of flavanones is modulated by substituents on all three of their constituent rings: the A, B, and C rings.

Ring A: This ring commonly features hydroxyl or methoxy (B1213986) groups at positions 5 and 7. encyclopedia.pub Hydroxylation at positions 5 and 7 is known to increase the binding affinity of flavonoids to proteins like human serum albumin. researchgate.net However, for some activities like nitric oxide (NO) inhibition, the presence of a hydroxyl group on the A-ring appears to have only a weak effect. nih.gov Conversely, the addition of methoxy groups at the meta-positions (C5, C7) of the A-ring was found to somewhat decrease anti-inflammatory activity in certain flavanone (B1672756) derivatives. nih.gov High methoxylation on ring A, in the absence of a polar region, has been hypothesized to suppress cytotoxic effects in some cancer cell lines. mdpi.com

Ring B: The substitution pattern on the B-ring is often considered the most critical for the antioxidant activity of flavonoids. preprints.org A catechol (o-dihydroxy) group on the B-ring is a potent feature for antioxidant capacity. preprints.org For 2',3'-Dimethoxyflavanone, the B-ring substituents are methoxy groups. Methoxy groups at the 3' and 4' positions in related flavones have been associated with anti-invasive effects. In a study of flavanone derivatives, a carboxyl-group in the meta-position of the B-ring was shown to increase anti-inflammatory activity, whereas halogen substituents in the para-position were less active. nih.gov

Ring C: The C-ring of flavanones is characterized by a saturated bond between carbons 2 and 3 and a carbonyl group at position 4. encyclopedia.pub The lack of a C2=C3 double bond distinguishes flavanones from flavones and generally reduces antioxidant potential by limiting electron delocalization. researchgate.netjapsonline.com However, the C-ring can still be a site for crucial substitutions. A hydroxyl group at the C3 position is known to significantly enhance the bioactivity of some flavonoids. encyclopedia.pub Alkylation of the 3-hydroxy group in flavonols has been shown to increase antiproliferative activity. preprints.orgmdpi.com

| Compound/Analog Feature | Ring | Substitution | Observed Effect on Bioactivity | Source |

|---|---|---|---|---|

| Flavanone Derivative | A | 5,7-dimethoxy | Slightly decreased anti-inflammatory (NO inhibition) activity. | nih.gov |

| Flavanone Derivative | B | 2'-carboxy | Increased anti-inflammatory (NO inhibition) activity. | nih.gov |

| Flavanone Derivative | B | 4'-bromo | Lowered anti-inflammatory activity compared to 2'-carboxy analog. | nih.gov |

| Flavone (B191248) Analog | A | C7-methoxy | Increased anti-proliferative effect. | preprints.org |

| Flavonoid | A | 5-OH and 7-OH | Increased binding affinity for human serum albumin. | researchgate.net |

| Flavone Analog | B | 3',4'-dihydroxy (catechol) | Potent antioxidant activity. | preprints.org |

Impact of Alkylation and Acylation on Biological Potency and Selectivity

Alkylation and acylation are common chemical modifications used to alter the properties of flavonoids, including flavanones. researchgate.net These modifications typically target hydroxyl groups, converting them into ethers (alkylation) or esters (acylation).

Alkylation: The methylation of hydroxyl groups, converting them to methoxy groups, is a form of alkylation. This process generally increases the lipophilicity of the flavonoid, which can enhance its absorption and membrane permeability. researchgate.net Studies on flavonoids have shown that methylation can improve their affinity for human serum albumin by 2 to 16-fold, suggesting that hydrophobic forces play a significant role in this binding interaction. nih.govresearchgate.net In the case of 3-O-substituted flavonols, alkylation of the hydroxyl group at position 3 was found to generally increase antiproliferative activity against human prostate cancer cell lines. preprints.orgmdpi.comencyclopedia.pub

Acylation: The enzymatic acylation of flavonoids with fatty acids is a strategy to improve their solubility and stability in lipophilic environments like cell membranes. thieme-connect.com This modification can lead to derivatives with enhanced biological activities, including improved antioxidant, antimicrobial, and anti-inflammatory properties. thieme-connect.com The nature and chain length of the acyl donor are important, as they influence the physicochemical and biological characteristics of the resulting flavonoid ester. thieme-connect.com For instance, while acylation can improve some properties, acylation of rutin (B1680289) with stearate (B1226849) was found to decrease its antioxidant activity, indicating that the effects are highly specific to the flavonoid and the acyl group. thieme-connect.com

Correlation between Structural Features and Target Interaction Affinity

The ability of a flavanone to interact with a specific biological target is strongly correlated with its structural features. The binding affinity to proteins is influenced by hydroxylation, methoxylation, and the core flavonoid structure.

Hydrophobic interactions are a primary driving force for the binding of many flavonoids to proteins such as human serum albumin (HSA). nih.govresearchgate.net This is supported by the finding that methylation of hydroxyl groups, which increases lipophilicity, improves binding affinity for HSA. nih.govresearchgate.net Conversely, an increase in the number of hydrogen bond donors and acceptors tends to decrease affinity. nih.gov

Hydrogen bonds and van der Waals interactions are also crucial for the stabilization of flavonoid-protein complexes. nih.govsemanticscholar.org For example, studies on the interaction of the flavanones hesperetin (B1673127) and hesperidin (B1673128) with the hRSV M₂-₁ protein showed that their aromatic rings position themselves within the protein's binding site, with hydrogen bonds and van der Waals forces being important for stabilizing the complex. nih.govsemanticscholar.org

Comparative SAR Analysis with Other Flavanone and Flavone Derivatives

When comparing this compound to other flavonoids, key structural differences lead to predictable variations in bioactivity.

Flavanones vs. Flavones: The most significant structural difference between flavanones and flavones is the saturation of the C2-C3 bond in the C-ring of flavanones. encyclopedia.pub Flavones possess a C2=C3 double bond, which creates a planar structure and allows for extended π-conjugation from the B-ring through the C-ring. researchgate.net This conjugation is a critical factor for the potent antioxidant activity of many flavones, as it enhances their ability to stabilize free radicals. researchgate.net The absence of this double bond in flavanones generally results in lower antioxidant activity. japsonline.com However, the non-planar, chiral structure of flavanones can be advantageous for specific interactions with certain biological targets.

Flavanones vs. Chalcones: Chalcones are open-chain isomers of flavanones and serve as their biosynthetic precursors. mdpi.com Comparative studies have shown that the α,β-unsaturated carbonyl system in chalcones is important for certain biological activities. For example, 2′,4′,4-Trihydroxychalcone was found to be a more potent antioxidant and antimicrobial agent than its isomeric flavanone, 4′,7-Dihydroxyflavanone, suggesting the conjugated double bond is crucial for these effects. mdpi.com

Impact of Substitution Patterns: Within the flavanone class, the substitution pattern remains the dominant factor in determining bioactivity. For instance, a comparative analysis of flavanone derivatives for anti-inflammatory activity showed that a 2'-carboxy-5,7-dimethoxy-flavanone was highly active, while pinocembrin (B1678385) (5,7-dihydroxyflavanone) was significantly less potent, highlighting that specific substitutions can be more influential than the presence of hydroxyl groups alone. nih.gov Similarly, in flavones, methoxylated derivatives are often better modulators of P-glycoprotein and display higher binding affinity compared to flavanones. pnas.org

| Flavonoid Class | Key Structural Feature | General Impact on Bioactivity | Source |

|---|---|---|---|

| Flavones | C2=C3 double bond in C-ring | Higher antioxidant activity due to extended conjugation. Often higher affinity for targets like P-glycoprotein. | researchgate.netpnas.org |

| Flavanones | Saturated C2-C3 bond in C-ring | Generally lower antioxidant activity. Chiral center at C2 allows for specific stereoselective interactions. | encyclopedia.pubjapsonline.com |

| Chalcones | Open-chain α,β-unsaturated ketone | The conjugated system can be crucial for antioxidant and antimicrobial activities, sometimes surpassing isomeric flavanones. | mdpi.com |

Advanced Analytical and Computational Methodologies in 2 ,3 Dimethoxyflavanone Research

Sophisticated Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The precise characterization of newly synthesized or isolated derivatives of 2',3'-Dimethoxyflavanone is foundational to all further research. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR (COSY, HSQC, HMBC) experiments are paramount. ¹H NMR helps to identify the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques are then used to establish connectivity between atoms. For instance, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be critical in confirming the position of the methoxy (B1213986) groups on the B-ring at the 2' and 3' positions by showing long-range correlations between the methoxy protons and the aromatic carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing characteristic losses of fragments, such as the B-ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as the carbonyl (C=O) group of the flavanone (B1672756) core, which typically shows a strong absorption band around 1680 cm⁻¹. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the conjugation system, which can be influenced by the substitution pattern on the aromatic rings.

| Technique | Information Obtained | Application to this compound Derivatives |

| 1D & 2D NMR | Connectivity of atoms, chemical environment | Confirmation of substituent positions and core flavanone structure |

| HRMS | Exact mass and elemental composition | Determination of molecular formula |

| MS/MS | Structural fragments | Confirmation of the flavanone scaffold and substituent identity |

| IR Spectroscopy | Functional groups | Identification of the key carbonyl group and aromatic C-H bonds |

| UV-Vis Spectroscopy | Electronic transitions and conjugation | Characterization of the chromophore system |

High-Throughput Screening for Identification of Bioactive Analogs

High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify those with a desired biological activity. In the context of this compound, HTS would be employed to screen a collection of its synthetic analogs against a specific biological target, such as an enzyme or a receptor. This process involves miniaturized assays in multi-well plates, where the activity of each compound is measured using automated readers. For example, a library of flavanones with varying substitution patterns on the A and B rings could be screened for their ability to inhibit a particular kinase involved in a disease pathway. The "hits" from this initial screen would then be subjected to more detailed studies.

In Vitro and Cellular Assays for Comprehensive Biological Activity Profiling

Once potential bioactive analogs are identified through HTS or rational design, a more in-depth analysis of their biological effects is conducted using a variety of in vitro and cellular assays.

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme. For a derivative of this compound, this could involve determining the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) against a target like cyclooxygenase (COX) or a protein kinase.

Cell-Based Assays: These assays assess the effect of a compound on living cells. This can range from measuring cell viability (e.g., MTT assay) to more specific functional assays, such as quantifying the production of inflammatory mediators (e.g., nitric oxide, cytokines) in response to a stimulus. For example, a derivative could be tested for its ability to protect neuronal cells from oxidative stress-induced death.

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. This is typically done using radiolabeled ligands that compete with the test compound for binding to the receptor.

| Assay Type | Purpose | Example for a this compound Analog |

| Enzyme Inhibition | Quantify direct inhibition of an enzyme | Measuring the IC₅₀ value against the enzyme 5-lipoxygenase. |

| Cell Viability | Assess cytotoxicity or cytoprotective effects | Determining the effect on the viability of cancer cell lines. |

| Anti-inflammatory | Measure the reduction of inflammatory markers | Quantifying the inhibition of nitric oxide production in macrophages. |

| Receptor Binding | Determine affinity for a specific receptor | Assessing the binding affinity to the estrogen receptor. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Computational techniques play a vital role in understanding how this compound and its analogs interact with their biological targets at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the binding pose and estimate the binding affinity, often expressed as a docking score. For this compound, docking studies could be used to predict how it fits into the active site of an enzyme, providing insights into the structural basis for its activity.

By analyzing the docked poses, researchers can identify the specific amino acid residues within the target protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the methoxy groups of this compound might form specific hydrophobic interactions with nonpolar residues in a binding pocket, while the carbonyl group could act as a hydrogen bond acceptor. This information is invaluable for designing more potent and selective analogs.

| Computational Tool | Objective | Insight for this compound Research |

| Molecular Docking | Predict binding orientation and affinity | Understanding how the flavanone fits into a target's active site. |

| Interaction Analysis | Identify key amino acid residues | Pinpointing which residues are crucial for binding and activity. |

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. By simulating the movements of all atoms in the system, MD can be used to assess the stability of the predicted binding pose from docking studies. It can also reveal important conformational changes in both the ligand and the protein upon binding. For a complex of this compound with a target protein, an MD simulation could confirm that the key interactions identified in docking are maintained over time, thus validating the proposed binding mode. Furthermore, MD can be used to study the conformational flexibility of the flavanone itself, which can influence its ability to bind to a target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations have emerged as a powerful tool in computational chemistry to elucidate the electronic structure and predict the reactivity of molecules, including complex natural products like this compound. rsc.orgepfl.ch These theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecule's behavior at the atomic and electronic levels, complementing experimental findings. nih.govepstem.net

DFT calculations are widely used to model the electronic properties of flavonoids. nih.govrsc.org This method allows for the full optimization of the molecule's geometry, providing a detailed picture of bond lengths, bond angles, and dihedral angles in its most stable conformation. aun.edu.eg Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is indicative of a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. epstem.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the distribution of electron density across the flavanone core and the influence of the two methoxy groups on the B-ring can be precisely mapped. The molecular electrostatic potential (MEP) is another valuable output, which illustrates the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. epstem.net In flavonoids, the carbonyl group at the C4 position typically represents a region of negative electrostatic potential, making it a likely site for interactions with electrophiles or hydrogen bond donors.

The following table presents theoretical data representative of what would be obtained from DFT calculations for this compound, based on typical values for similar flavonoid structures found in computational studies.

Table 1: Calculated Quantum Chemical Parameters for this compound This table is a representative example based on typical values for flavonoids and is not derived from a direct experimental study on this specific compound.

| Parameter | Symbol | Representative Value | Unit | Significance |

|---|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | -6.1 | eV | Electron-donating ability |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -2.1 | eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 | eV | Chemical reactivity and stability |

| Ionization Potential | I | 6.1 | eV | Energy required to remove an electron |

| Electron Affinity | A | 2.1 | eV | Energy released when an electron is added |

| Absolute Electronegativity | χ | 4.1 | eV | Tendency to attract electrons |